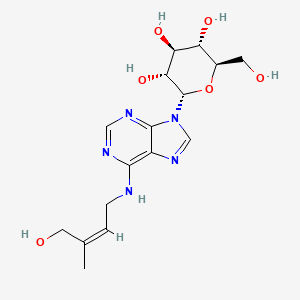![molecular formula C16H9F3N2O3 B1265268 4-[5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265268.png)
4-[5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid is a ring assembly and an oxadiazole.
Scientific Research Applications
Synthetic Applications in Plant Growth Regulation
- Harris and Huppatz (1978) explored synthetic routes to o-carboxyphenyl derivatives of heterocyclic compounds, including 1,3,4-oxadiazoles, for testing as plant growth regulators (Harris & Huppatz, 1978).
Applications in Receptor Agonist Synthesis
- Hou et al. (2016) reported an efficient scale-up synthesis of a potent and selective isoxazole-containing S1P1 receptor agonist, showcasing a regioselective cycloaddition and an improved method for 1,2,4-oxadiazole formation (Hou et al., 2016).
- Hou et al. (2017) detailed a stereospecific scale-up synthesis of BMS-960, another potent and selective isoxazole-containing S1P1 receptor agonist, emphasizing improvements in various chemical processes including 1,2,4-oxadiazole formation (Hou et al., 2017).
Photolytic Studies
- Tsuge, Oe, and Tashiro (1977) investigated the photolysis of 1,3,4-oxadiazoles in alcohols, leading to the formation of various compounds including benzoic acid ester (Tsuge, Oe, & Tashiro, 1977).
Antimicrobial and Hemolytic Agents
- Rehman et al. (2016) synthesized N-substituted derivatives of 1,3,4-oxadiazoles and evaluated their antimicrobial and hemolytic activities, indicating their potential as bioactive agents (Rehman et al., 2016).
Larvicidal Activity Studies
- Santhanalakshmi et al. (2022) assessed the larvicidal activity of 1,3,4-oxadiazole analogues against mosquitoes, showing promising results for vector control (Santhanalakshmi et al., 2022).
Aldose Reductase Inhibitors
- La Motta et al. (2008) synthesized oxadiazol-acetic acids to inhibit aldose reductase, demonstrating their potential in preventing cataract development (La Motta et al., 2008).
Liquid Crystalline Properties
- Parra et al. (2005) explored the liquid crystalline properties induced by hydrogen bonding between pyridyl-1,2,4-oxadiazole derivatives and benzoic acid, providing insights into material science applications (Parra et al., 2005).
properties
Product Name |
4-[5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid |
|---|---|
Molecular Formula |
C16H9F3N2O3 |
Molecular Weight |
334.25 g/mol |
IUPAC Name |
4-[5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid |
InChI |
InChI=1S/C16H9F3N2O3/c17-16(18,19)12-4-2-1-3-11(12)14-20-13(21-24-14)9-5-7-10(8-6-9)15(22)23/h1-8H,(H,22,23) |
InChI Key |
OUSNVUHNJNKFDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




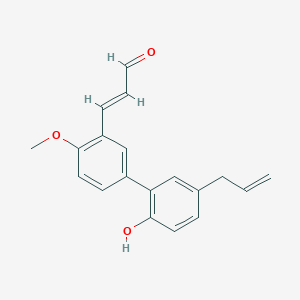
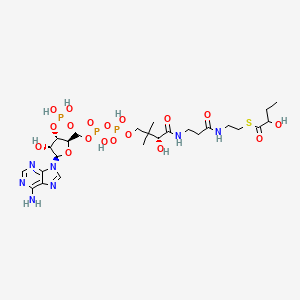
![8-[(Aminomethyl)sulfanyl]-6-sulfanyloctanamide](/img/structure/B1265191.png)
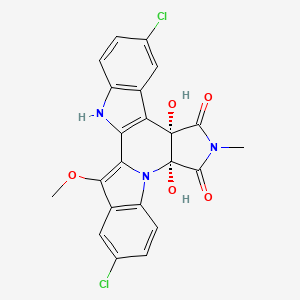
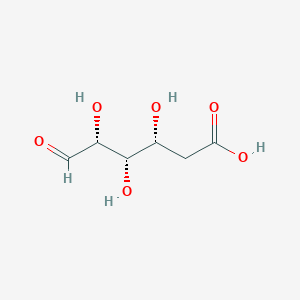

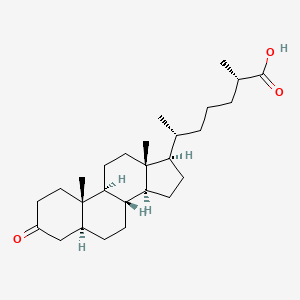
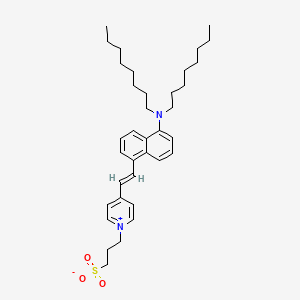


![7-O-[(2-aminoethyl)phosphoryl]-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-lipid IVA](/img/structure/B1265205.png)
